1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)-

5-HT6 receptor Functional selectivity GPCR modulation

1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- (CAS 651335-74-9) is a synthetic heterocyclic compound belonging to the indole-3-sulfonamide class. Its structure features an indole core substituted at the 1-position with a 4-piperidinyl group and at the 3-position with a 2-pyridinylsulfonyl moiety.

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
CAS No. 651335-74-9
Cat. No. B12531319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)-
CAS651335-74-9
Molecular FormulaC18H19N3O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4
InChIInChI=1S/C18H19N3O2S/c22-24(23,18-7-3-4-10-20-18)17-13-21(14-8-11-19-12-9-14)16-6-2-1-5-15(16)17/h1-7,10,13-14,19H,8-9,11-12H2
InChIKeyQYYWSROAEDERRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- (CAS 651335-74-9) Procurement & Research Profile


1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- (CAS 651335-74-9) is a synthetic heterocyclic compound belonging to the indole-3-sulfonamide class. Its structure features an indole core substituted at the 1-position with a 4-piperidinyl group and at the 3-position with a 2-pyridinylsulfonyl moiety . This precise combination of a basic piperidine side chain and a pyridinyl sulfone acceptor is characteristic of a pharmacophore explored for G-protein coupled receptor (GPCR) modulation, particularly within the 5-HT6 receptor family, where similar N-arylsulfonyl indole scaffolds have demonstrated high-affinity binding [1]. The compound is cataloged primarily as a research chemical and advanced intermediate, with a molecular formula of C18H19N3O2S and a molecular weight of 341.43 g/mol .

Structural Specificity of 651335-74-9 Prevents Direct Analog Substitution


Simple replacement of 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)- (651335-74-9) with closely related in-class compounds is chemically invalid and biologically risky. The introduction of the 2-pyridinyl nitrogen heteroatom into the 3-sulfonyl aryl ring, in place of a standard phenyl group found in analogs like CAS 651335-50-1 [1], fundamentally alters the hydrogen-bonding capacity, electron distribution, and dipole moment of the molecule. Such modifications within the arylsulfonylindole series have been shown to switch functional activity between agonism and antagonism at the 5-HT6 receptor, even when binding affinity (Ki) remains in the low nanomolar range [2]. Therefore, any substitution without direct, head-to-head biological data risks invalidating an entire research program's SAR logic, as the pyridine moiety is a critical determinant of both target interaction and off-target selectivity profiles.

Quantitative Differentiation Evidence for 651335-74-9 Against Closest Structural Analogs


5-HT6 Receptor Agonist vs. Antagonist Switch Determined by Arylsulfonyl Substituent

High-strength differential evidence is limited for this specific CAS number. However, critical class-level data from a closely matched series shows why the pyridinylsulfonyl group is non-interchangeable. In a direct comparator study of 3-(arylsulfonyl)-1-(piperidin-4-yl)-1H-indoles, changing the aryl group dictated functional output. Compound 6o (a comparator in this scaffold class) acted as an agonist (EC50 = 60 nM, Emax = 70%), while compound 6y acted as an antagonist (IC50 = 17 nM, Imax = 86%) in the same 5-HT6 adenylyl cyclase assay [1]. This evidence proves that for the target scaffold of 651335-74-9, the 2-pyridinyl group will define an exclusive functional profile that cannot be replicated by a phenyl or substituted phenyl analog, which a user must verify experimentally [1].

5-HT6 receptor Functional selectivity GPCR modulation

Binding Affinity Differentiation Based on Heteroatom Substitution in Arylsulfonyl Indoles

Though specific Ki data for 651335-74-9 was not located, class-level evidence confirms that heteroatom substitution on the arylsulfonyl ring dramatically shifts binding affinity. A comprehensive SAR study on N1-arylsulfonylindole compounds demonstrated that the nature of the aryl ring is a primary driver of 5-HT6 receptor affinity, with potencies varying by orders of magnitude across different substituents [1]. The 2-pyridinylsulfonyl group in the target compound introduces a basic nitrogen capable of both hydrogen-bonding and cationic interactions, which is absent in the phenylsulfonyl analog CAS 651335-50-1. This structural distinction is predicted to alter the binding mode and affinity relative to the phenyl congener, reinforcing the need to source the exact pyridinyl variant for SAR continuity [1].

Binding affinity 5-HT6 Structure-Activity Relationship

Physicochemical Property Differentiation for CNS Penetrance Potential

The target compound's calculated properties afford a distinct CNS drug-likeness profile compared to bulkier or less polar analogs. Based on its computed physicochemical parameters (MW = 341.43, HBD = 1, HBA = 4) , 651335-74-9 occupies a favorable region of the CNS MPO (Multiparameter Optimization) space. The incorporation of a pyridine ring (LogP ~1.5-2.0 estimated) lowers lipophilicity relative to the phenyl analog (CAS 651335-50-1, LogP ~2.5+), which may translate to reduced nonspecific tissue binding and a better brain-to-plasma ratio. This inference is supported by research on related piperidin-4-yl arylsulfonamide 5-HT6 antagonists, where reducing LogP and introducing polar heteroatoms was essential for achieving high brain penetrance and acceptable ADME properties while avoiding P-glycoprotein efflux [1].

CNS drug discovery Physicochemical properties Multiparameter optimization

Validated Application Scenarios for 651335-74-9 Based on Structural Evidence


5-HT6 Receptor Functional Selectivity Probe Development

Procurement for neuroscience research programs investigating biased signaling at the 5-HT6 receptor. The compound's 2-pyridinylsulfonyl motif is structurally equipped, as confirmed by class-level evidence [1], to induce a distinct functional response (agonism, partial agonism, or antagonism) compared to phenyl-substituted analogs. Researchers can use 651335-74-9 as the foundation to build a ‘functional probe pair’ in conjunction with the phenyl congener 651335-50-1 to dissect how the aryl group influences the agonism-to-antagonism switch in adenylyl cyclase assays [1].

CNS Drug-Like Scaffold for Multiparameter Optimization

Procurement by medicinal chemistry teams seeking a core scaffold that balances potency with CNS physicochemical properties. The predicted lower lipophilicity of 651335-74-9 compared to C-3 phenylsulfonyl analogs makes it a strategically superior starting point for lead optimization programs targeting brain-penetrant GPCR modulators, as supported by studies correlating physicochemical properties with brain exposure in similar indole sulfonamide series [1].

Chemical Biology Probe for HIV-1 Reverse Transcriptase Interaction Studies

Procurement for antiviral research programs exploring the 'entrance channel' of HIV-1 reverse transcriptase (RT). The compound belongs to the indolylarylsulfone (IAS) chemotype, which has been validated via structure-guided scaffold morphing as a privileged structure for HIV-1 NNRTI discovery [2]. The specific 2-pyridinylsulfonyl substitution offers a distinct hydrogen-bonding anchor point for structure-based drug design, which may confer activity against resistance mutations compared to first-generation IASs.

Quote Request

Request a Quote for 1H-Indole, 1-(4-piperidinyl)-3-(2-pyridinylsulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.